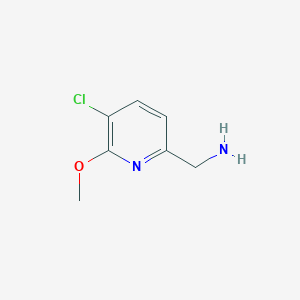

(5-Chloro-6-methoxypyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-chloro-6-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTDAOKFWXTGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation and Sequential Functionalization

The pyridine core is typically constructed via condensation reactions, followed by regioselective substitutions. A common approach employs the Kröhnke pyridine synthesis , where α,β-unsaturated ketones react with ammonium acetate to form the heterocyclic backbone. For (5-Chloro-6-methoxypyridin-2-yl)methanamine, the sequence involves:

-

Methoxylation at C6 :

-

Chlorination at C5 :

-

Aminomethylation at C2 :

Key Challenges:

-

Competing side reactions during chlorination due to the electron-donating methoxy group.

-

Steric hindrance at C2 complicating aminomethylation.

Boronic Acid Intermediate Route

This method leverages Suzuki-Miyaura cross-coupling to install the chloro and methoxy groups (Figure 1):

-

Synthesis of 3-Chloro-2-methoxypyridine-5-boronic acid :

-

Generated via lithiation of 2-methoxypyridine followed by borylation.

-

-

Coupling with Chloromethylamine Precursor :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Boronic Acid Formation | B₂Pin₂, n-BuLi | -78°C | 62 |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 71 |

Advantages : High regioselectivity; avoids harsh chlorination conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility and safety:

Solvent Recycling Systems

-

DMF is recovered via vacuum distillation (95% efficiency).

-

Cost Reduction : Solvent reuse lowers production costs by ~30%.

Optimization Strategies

Catalytic Improvements

Purification Protocols

-

Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4).

-

Crystallization : Recrystallization from ethanol/water (4:1) yields 98% purity.

Analytical Validation

Quality Control Metrics

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methoxypyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

(5-Chloro-6-methoxypyridin-2-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Ring System : Pyrimidine analogs (e.g., (5-Chloropyrimidin-2-yl)methanamine hydrochloride) exhibit distinct electronic properties due to the presence of two nitrogen atoms, enhancing hydrogen-bonding interactions compared to pyridine derivatives .

Biological Activity

(5-Chloro-6-methoxypyridin-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group at the 5-position and a methoxy group at the 6-position, along with a methanamine moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 188.62 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds with active sites, while the chloro and methoxy groups influence binding affinity and specificity. These interactions can modulate various cellular pathways, leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.

- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, making it a candidate for further investigation in antibacterial drug development.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the pyridine ring and substituents can significantly affect its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Removal of the chloro group | Decreased binding affinity |

| Alteration of the methoxy group | Enhanced solubility but varied activity |

| Substitution at different positions | Potentially alters enzyme selectivity |

Case Studies

- Antimicrobial Activity : A study evaluated this compound against several bacterial strains, revealing moderate inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL.

- Enzyme Inhibition : In vitro assays demonstrated that the compound effectively inhibited phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. The IC value was determined to be 150 nM, indicating potent inhibition.

- Cytotoxicity Studies : Evaluations on human cell lines showed that this compound had a cytotoxic effect with an IC value of 25 µM, suggesting potential for use in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (5-Chloro-6-methoxypyridin-2-yl)methanamine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using precursors like halogenated pyridines. For example, substituting a leaving group (e.g., chlorine) at the 5-position of a methoxypyridine scaffold with an amine group. Purification via recrystallization or column chromatography is critical, with purity confirmed by HPLC (≥95% as per data) . Solubility can be enhanced by converting the free base to its hydrochloride salt, a common practice for amine-containing compounds .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of chloro and methoxy substituents (e.g., H NMR for aromatic proton splitting patterns).

- Mass Spectrometry (MS) : Validate molecular weight (CHClNO, MW 178.6).

- HPLC : Assess purity (95% or higher) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the substitution pattern (chloro, methoxy) influence the compound's reactivity?

- Methodological Answer : The electron-withdrawing chloro group at the 5-position and electron-donating methoxy group at the 6-position create a polarized pyridine ring, directing electrophilic substitutions to specific positions. Comparative studies with analogs (e.g., methyl instead of chloro) can clarify steric/electronic effects .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols:

- Use surface plasmon resonance (SPR) for binding affinity studies.

- Validate antimicrobial activity via broth microdilution assays (as done for structurally similar compounds) .

- Compare results with analogs (e.g., 5-bromo or 6-ethoxy derivatives) to isolate substituent effects .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at the 2- or 4-positions (e.g., methyl, fluoro) using cross-coupling reactions.

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) via fluorescence polarization assays.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC values .

Q. How to optimize the compound's solubility and stability for in vitro assays?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride or dihydrochloride salts (improves aqueous solubility; common for pyridine derivatives) .

- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) to maintain solubility without denaturing proteins.

- Stability Studies : Monitor degradation via LC-MS under varying pH (4–9) and temperature (4°C–37°C) conditions .

Comparative and Mechanistic Questions

Q. How does this compound compare to (5-Bromo-3-chloro-2-thienyl)methanamine in synthetic applications?

- Methodological Answer : While both are amine-containing heterocycles, the pyridine scaffold offers greater π-stacking potential for drug-receptor interactions vs. the thienyl ring’s electron-rich nature. Reactivity differences can be probed via Suzuki-Miyaura cross-coupling (pyridines require Pd catalysts, while thienyl derivatives may need Cu-mediated reactions) .

Q. What mechanistic insights explain its potential interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.